1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorophenyl and methanesulfonyl groups. One common synthetic route involves the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3,4-dimethylphenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(3-METHOXYPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
This detailed article provides a comprehensive overview of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H25ClN2O3S |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-6-7-20(12-16(15)2)23-21(25)18-8-10-24(11-9-18)28(26,27)14-17-4-3-5-19(22)13-17/h3-7,12-13,18H,8-11,14H2,1-2H3,(H,23,25) |
InChI Key |
ZLCSPVLQLLBSAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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